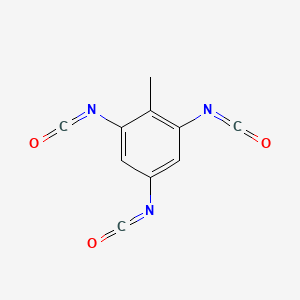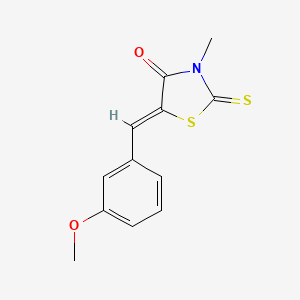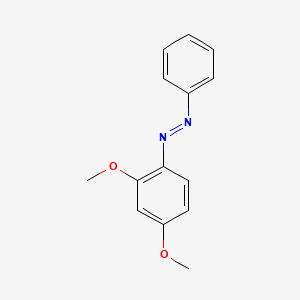
Toluene-2,4,6-triyl triisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triisocyanato-2-methylbenzene is an organic compound with the molecular formula C10H5N3O3 and a molecular weight of 215.17 g/mol . It is a derivative of benzene, where three isocyanate groups are attached to the 1, 3, and 5 positions, and a methyl group is attached to the 2 position. This compound is known for its reactivity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanato-2-methylbenzene can be synthesized through the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically involves the following steps:
Formation of 1,3,5-triaminobenzene: This can be achieved by nitration of mesitylene followed by reduction of the nitro groups to amines.
Reaction with Phosgene: The 1,3,5-triaminobenzene is then reacted with phosgene (COCl2) under controlled conditions to form 1,3,5-triisocyanato-2-methylbenzene.
Industrial Production Methods
In industrial settings, the production of 1,3,5-triisocyanato-2-methylbenzene involves large-scale reactions with stringent control over temperature and pressure to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triisocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with 1,3,5-triisocyanato-2-methylbenzene to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
Scientific Research Applications
1,3,5-Triisocyanato-2-methylbenzene has several applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Bioconjugation: In biology and medicine, it is used for the modification of biomolecules to create bioconjugates for various applications.
Mechanism of Action
The mechanism of action of 1,3,5-triisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as polymerization and bioconjugation, where the compound acts as a cross-linking agent .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triisocyanato-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups at the 4 and 6 positions.
Hexamethylene diisocyanate: A linear diisocyanate used in similar applications.
Toluene diisocyanate: Another aromatic isocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness
1,3,5-Triisocyanato-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. Its structure allows for the formation of highly cross-linked polymers and materials with unique mechanical properties.
Properties
CAS No. |
7373-26-4 |
|---|---|
Molecular Formula |
C10H5N3O3 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1,3,5-triisocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |
InChI Key |
PFUKECZPRROVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)


![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)




![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
